molecular formula C5H4BrNOS B8813687 5-BROMOTHIOPHENE-2-CARBOXALDEHYDE OXIME

5-BROMOTHIOPHENE-2-CARBOXALDEHYDE OXIME

Cat. No. B8813687
M. Wt: 206.06 g/mol
InChI Key: URLSTLFAZRSULI-UHFFFAOYSA-N
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Patent
US07932272B2

Procedure details

To a mixture of 2-bromo-5-formylthiophene (2.5 mL, 21 mmol) and pyridine (25 mL) was added hydroxylamine hydrochloride (2.2 g, 32 mmol) on an ice bath, then, the solution was stirred overnight at room temperature. This reaction mixture was concentrated in vacuo, then, partitioned with water (50 mL), ethyl acetate (50 mL) then 1N hydrochloric acid solution (50 mL). The organic layer was separated, sequentially washed with an aqueous solution of saturated sodium bicarbonate and brine, and then, dried over anhydrous magnesium sulfate. The solvent was evaporated in vacuo, the residue was washed with heptane-ethyl acetate (30:1), and the title compound (4.3 g, 21 mmol, 98%) was obtained as a light brown solid.
Quantity
2.5 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
2.2 g
Type
reactant
Reaction Step Two
Yield
98%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[S:3][C:4]([CH:7]=O)=[CH:5][CH:6]=1.Cl.[NH2:10][OH:11]>N1C=CC=CC=1>[Br:1][C:2]1[S:3][C:4]([CH:7]=[N:10][OH:11])=[CH:5][CH:6]=1 |f:1.2|

Inputs

Step One
Name
Quantity
2.5 mL
Type
reactant
Smiles
BrC=1SC(=CC1)C=O
Name
Quantity
25 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
2.2 g
Type
reactant
Smiles
Cl.NO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the solution was stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
This reaction mixture was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
partitioned with water (50 mL), ethyl acetate (50 mL)
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
sequentially washed with an aqueous solution of saturated sodium bicarbonate and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated in vacuo
WASH
Type
WASH
Details
the residue was washed with heptane-ethyl acetate (30:1)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC1=CC=C(S1)C=NO
Measurements
Type Value Analysis
AMOUNT: AMOUNT 21 mmol
AMOUNT: MASS 4.3 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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